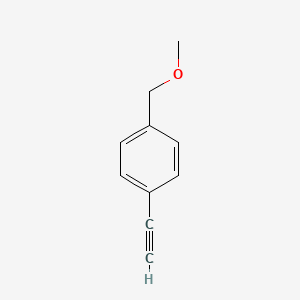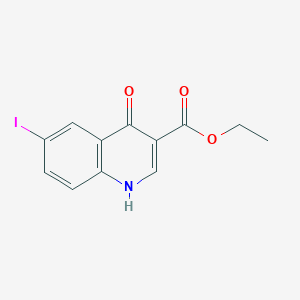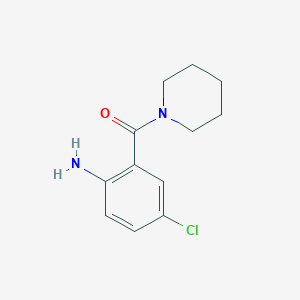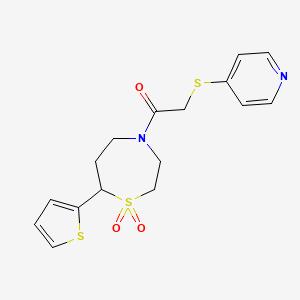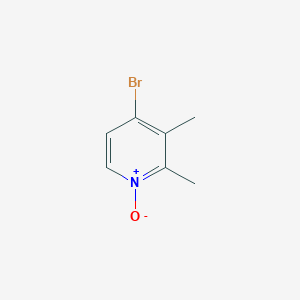
4-Bromo-2,3-dimethylpyridine 1-oxide
描述
4-Bromo-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions, along with an oxide group at the 1-position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
作用机制
Target of Action
It is known that pyridine derivatives are often used in organic synthesis as important reagents and intermediates .
Mode of Action
It’s known that bromopyridines can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromine atom in the bromopyridine acts as a leaving group, allowing the carbon it was attached to form a new bond with another carbon atom .
Biochemical Pathways
It’s known that bromopyridines can participate in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Its molecular weight is 18605 , which is within the range generally favorable for oral bioavailability in drug molecules.
Result of Action
As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-dimethylpyridine 1-oxide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Furthermore, it should be stored under inert gas (nitrogen or argon) at 2–8 °C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylpyridine 1-oxide typically involves the bromination of 2,3-dimethylpyridine followed by oxidation. One common method involves the reaction of 2,3-dimethylpyridine with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,3-dimethylpyridine. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Bromo-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives with altered functional groups.
科学研究应用
4-Bromo-2,3-dimethylpyridine 1-oxide is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
相似化合物的比较
Similar Compounds
4-Bromo-2,3-dimethylpyridine: Lacks the oxide group, resulting in different reactivity and applications.
2,3-Dimethylpyridine 1-oxide:
4-Chloro-2,3-dimethylpyridine 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
4-Bromo-2,3-dimethylpyridine 1-oxide is unique due to the presence of both bromine and oxide groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions and form diverse products makes it valuable in research and industrial applications.
属性
IUPAC Name |
4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYGNCWJHJDITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2771011.png)
![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2771012.png)
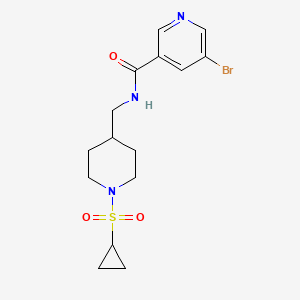
![ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2771017.png)

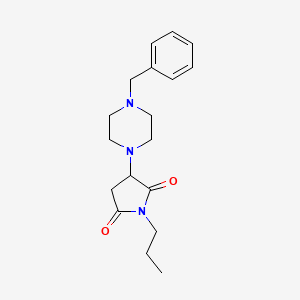
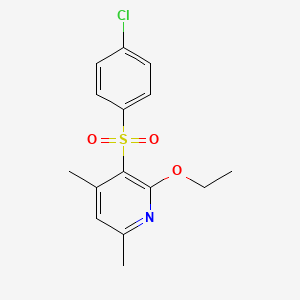
![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2771022.png)
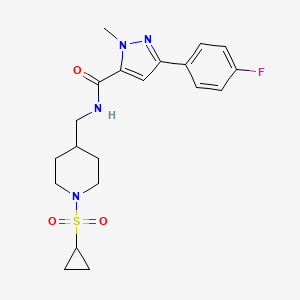
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2771024.png)
